molecular formula C13H10ClN3O4 B2487734 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865287-29-2

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2487734
M. Wt: 307.69
InChI Key: TYHLMKJJKMXQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions, such as those detailed by Gein et al. (2017), who described the synthesis of N-aryl carboxamides through three-component reactions involving N-aryl-3-oxobutanamides, aldehydes, and urea in the presence of a catalyst (Gein, V. L., Zamaraeva, T. M., Dmitriev, M. V., & Nasakin, O., 2017). These synthesis methods could be adapted for the target compound.

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H NMR spectroscopy, and X-ray analysis, providing detailed insights into their structural properties as illustrated by Prabhuswamy et al. (2016) and Şahin et al. (2012) (Prabhuswamy, M., Kumara, K., Pavithra, G., Kumar, K., & Lokanath, N. K., 2016); (Şahin, Z., Özkan, İ., Köksal, M., & Işık, Ş., 2012).

Chemical Reactions and Properties

The compound's chemical reactions and properties are influenced by its functional groups and molecular structure. The oxadiazole and carboxamide moieties suggest certain reactivity patterns, such as susceptibility to hydrolysis, nucleophilic attack, and possible interactions with biological macromolecules, as suggested by the research of Prathap et al. (2014) who studied the reactivity of oxadiazole derivatives (Prathap, K., Himaja, M., Mali, S. V., & Munirajasekhar, D., 2014).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure can be influenced by the compound's molecular framework. The structure-related analysis such as that performed by Shajari et al. (2015) and Alaşalvar et al. (2014) offers insights into how these properties might be predicted for the compound (Shajari, N., Kazemizadeh, A., & Ramazani, A., 2015); (Alaşalvar, C., Soylu, M. S., Ünver, H., İskeleli, N. O., Yıldız, M., Çiftçi, M., & Banoglu, E., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with different chemical reagents, stability under various conditions, and potential interactions with biomolecules, could be extrapolated from related chemical structures and their known behaviors. Studies like those by Cosimelli et al. (2001) provide a foundational understanding of the chemical behavior that can be relevant (Cosimelli, B., Guernelli, S., Spinelli, D., Buscemi, S., Frenna, V., & Macaluso, G., 2001).

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4/c14-9-3-1-8(2-4-9)12-16-17-13(21-12)15-11(18)10-7-19-5-6-20-10/h1-4,7H,5-6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHLMKJJKMXQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.